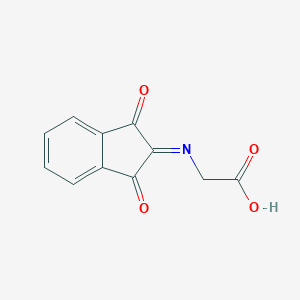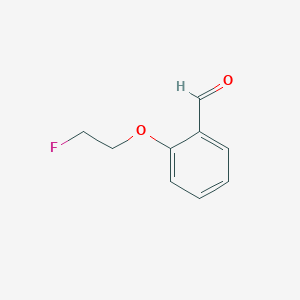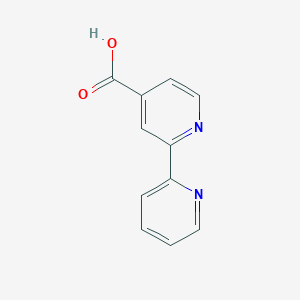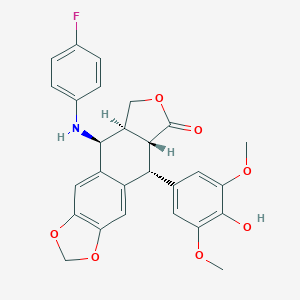![molecular formula C25H52N2O3 B159664 10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate CAS No. 129480-26-8](/img/structure/B159664.png)
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate, commonly known as BCMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCMH is a lipophilic compound that has a long hydrocarbon chain, making it ideal for use in biological research.
Mecanismo De Acción
The mechanism of action of BCMH is not fully understood, but it is believed to interact with cell membranes and alter their properties. BCMH has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, BCMH has been shown to interact with proteins and alter their function, further affecting cellular processes.
Efectos Bioquímicos Y Fisiológicos
BCMH has been shown to have various biochemical and physiological effects, including its ability to alter cell membrane properties, affect protein function, and modulate cellular processes. BCMH has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCMH in lab experiments is its ability to encapsulate hydrophilic drugs and deliver them efficiently to target cells. Additionally, BCMH has a long hydrocarbon chain, making it ideal for use in biological research. However, the synthesis of BCMH is a complex process that requires careful handling and expertise, and its mechanism of action is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on BCMH, including its use in drug delivery systems, gene therapy, and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields. Furthermore, the development of new synthesis methods for BCMH could lead to the production of more efficient and cost-effective compounds.
Métodos De Síntesis
The synthesis of BCMH involves the reaction of butylamine, propylamine, and methylamine with hexadecanoyl chloride to produce the intermediate product, N-butyl-N-methyl-N-propylhexadecan-7-amine. This intermediate product is then reacted with carbon dioxide to form the final product, BCMH. The synthesis of BCMH is a complex process that requires careful handling and expertise.
Aplicaciones Científicas De Investigación
BCMH has numerous scientific research applications, including its use in drug delivery systems, gene therapy, and bioimaging. BCMH is a hydrophobic molecule that can be used to encapsulate hydrophilic drugs, allowing for their efficient delivery to target cells. BCMH has also been used in gene therapy as a carrier for therapeutic genes, allowing for their targeted delivery to specific cells. Furthermore, BCMH has been used in bioimaging to visualize biological structures and processes.
Propiedades
Número CAS |
129480-26-8 |
|---|---|
Nombre del producto |
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
Fórmula molecular |
C25H52N2O3 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
10-[butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
InChI |
InChI=1S/C25H52N2O3/c1-6-10-13-15-17-23(27(22-12-8-3)26(5)21-9-4)19-20-24(30-25(28)29)18-16-14-11-7-2/h23-24H,6-22H2,1-5H3,(H,28,29) |
Clave InChI |
VXIXUESAKLOYKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
SMILES canónico |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
Sinónimos |
is-N,N-dibutylamino-butylene carbonate ITF 258 ITF-258 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



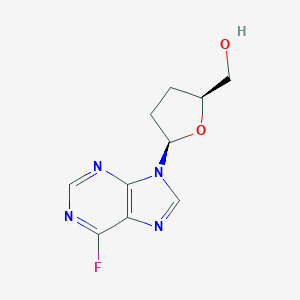
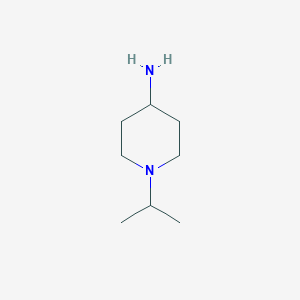
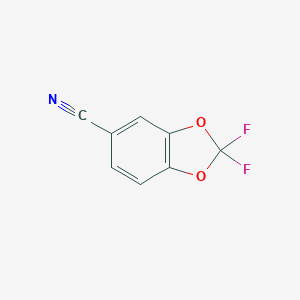
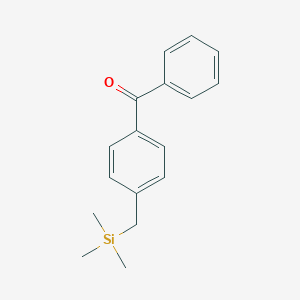
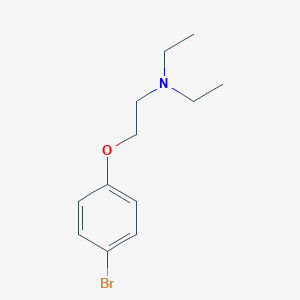
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
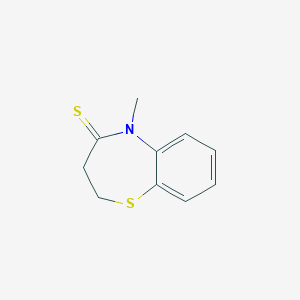
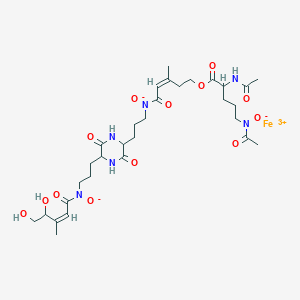
![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
